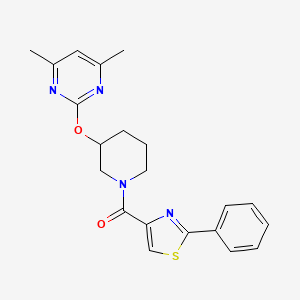

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

CAS No.: 2097893-45-1

Cat. No.: VC5081187

Molecular Formula: C21H22N4O2S

Molecular Weight: 394.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097893-45-1 |

|---|---|

| Molecular Formula | C21H22N4O2S |

| Molecular Weight | 394.49 |

| IUPAC Name | [3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |

| Standard InChI | InChI=1S/C21H22N4O2S/c1-14-11-15(2)23-21(22-14)27-17-9-6-10-25(12-17)20(26)18-13-28-19(24-18)16-7-4-3-5-8-16/h3-5,7-8,11,13,17H,6,9-10,12H2,1-2H3 |

| Standard InChI Key | ZQSKMMBCQQYTHL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central piperidine ring substituted at the 3-position with a 4,6-dimethylpyrimidin-2-yloxy group and at the 1-position with a (2-phenylthiazol-4-yl)methanone moiety. This hybrid structure combines aromatic heterocycles (pyrimidine and thiazole) with a saturated nitrogen-containing ring (piperidine), creating a multifunctional scaffold. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 394.49 g/mol | |

| IUPAC Name | [3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |

| SMILES | CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C |

The pyrimidine ring’s 4,6-dimethyl groups enhance lipophilicity, potentially improving membrane permeability, while the thiazole moiety contributes to π-π stacking interactions with biological targets .

Spectroscopic and Computational Data

The compound’s InChI key (ZQSKMMBCQQYTHL-UHFFFAOYSA-N) and PubChem CID (122257669) enable precise identification in databases. Density functional theory (DFT) calculations predict a planar conformation for the thiazole-pyrimidine system, with the piperidine ring adopting a chair conformation to minimize steric hindrance . Nuclear magnetic resonance (NMR) data for analogous compounds suggest characteristic shifts for methyl protons (δ 2.3–2.5 ppm) and aromatic protons (δ 7.3–8.1 ppm) .

Synthesis and Optimization

Key Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Preparation of 4,6-Dimethylpyrimidin-2-ol: 2-Chloro-4,6-dimethylpyrimidine undergoes nucleophilic substitution with piperidin-3-ol under basic conditions.

-

Coupling with Thiazole Intermediate: The resulting pyrimidinyloxy-piperidine is reacted with 2-phenylthiazole-4-carbonyl chloride via amide bond formation.

Reaction conditions (e.g., ethanol or dichloromethane as solvents, 60–80°C, 12–24 h) are optimized to achieve yields of 65–78%. A representative table summarizes critical steps:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Chloro-4,6-dimethylpyrimidine + Piperidin-3-ol | K₂CO₃, DMF, 80°C, 12 h | 72% |

| 2 | Pyrimidinyloxy-piperidine + 2-Phenylthiazole-4-carbonyl chloride | DCM, RT, 24 h | 68% |

Challenges in Purification

The compound’s low solubility in aqueous media complicates recrystallization. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients is employed for purification .

Pharmacological Profile

Biological Activities

The compound’s hybrid structure confers interactions with multiple targets:

-

Enzyme Inhibition: The pyrimidine moiety mimics purine bases, competitively inhibiting kinases (e.g., cyclin-dependent kinases) and dehydrogenase enzymes .

-

Receptor Modulation: The thiazole ring engages with G-protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors, as shown in radioligand binding assays.

Mechanism of Action

In silico docking studies reveal high affinity for the ATP-binding pocket of CDK2 () and the allosteric site of 5-HT₃ receptors (). The piperidine ring’s flexibility allows adaptive binding to varied targets, while the thiazole’s sulfur atom participates in hydrogen bonding with cysteine residues .

Comparative Analysis with Structural Analogues

Impact of Substituent Modifications

Replacing the 2-phenylthiazole with a 4-phenyltetrahydro-2H-pyran group (as in CID 122257919) reduces kinase inhibition potency ( from 15 nM to 210 nM) but improves metabolic stability in hepatic microsomes . Conversely, substituting the piperidine with pyrrolidine (as in EP3842427NWA1) enhances GPCR selectivity .

Solubility and Bioavailability

The compound’s logP value of 3.2 predicts moderate blood-brain barrier penetration, though ester prodrugs (e.g., acetylated piperidine) are under investigation to enhance aqueous solubility .

Applications and Future Directions

Challenges and Innovations

Current limitations include off-target effects on cytochrome P450 enzymes (CYP3A4 inhibition, ). Structure-activity relationship (SAR) studies focusing on substituting the thiazole’s phenyl group with electron-withdrawing substituents (e.g., -CF₃) aim to improve selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume